7-Iodopyrazolo[1,5-a]pyridine
Overview
Description
7-Iodopyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by the fusion of a pyrazole ring with a pyridine ring, where an iodine atom is attached at the 7th position
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyridine, a structural component of 7-iodopyrazolo[1,5-a]pyridine, is a significant part of many agrochemicals and pharmaceuticals
Mode of Action
It is synthesized by gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles . The iodinated adducts are further converted to 6-arylpyrazolo[1,5-a]pyridines via Suzuki–Miyaura coupling reaction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The synthesis of this compound involves palladium-mediated cross-coupling reactions . Starting from the corresponding 7-iodo derivatives, incorporation of phenyl, vinyl, ethynyl, cyano, and amino was accomplished
Result of Action
One of the cyclization adducts, 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine, was converted to a p38 kinase inhibitor, 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine, in two steps
Action Environment
It is known that the compound is a light yellow solid and should be stored at temperatures between 28°C
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyridines, a family of compounds to which 7-Iodopyrazolo[1,5-a]pyridine belongs, have been used as fluorophores for studying the dynamics of intracellular processes
Cellular Effects
A related compound, a pyrazolo[1,5-a]pyridine fluorophore, has been used to monitor pH in cells . This suggests that this compound may also interact with cellular processes and influence cell function.
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodopyrazolo[1,5-a]pyridine typically involves the cyclization of enynylpyrazoles. One common method is the gold-catalyzed and iodine-mediated cyclization, which provides the compound in good to excellent yields . Another approach involves the base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Iodopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through reactions like Suzuki–Miyaura coupling and Ullmann condensation.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving enynylpyrazoles.
Common Reagents and Conditions:
Gold Catalysts: Used in the cyclization of enynylpyrazoles.
Iodine: Mediates the cyclization process.
Bases: Such as potassium carbonate (K2CO3) for [3 + 2]-cycloannulation.
Major Products:
6-Arylpyrazolo[1,5-a]pyridines: Formed through Suzuki–Miyaura coupling.
6-Cyanopyrazolo[1,5-a]pyridine: Formed through Ullmann condensation.
Scientific Research Applications
7-Iodopyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the synthesis of materials with specific optical and electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
6-Iodopyrazolo[1,5-a]pyridine: Similar in structure but with the iodine atom at the 6th position.
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: Another class of heterocycles with similar structural features.
Uniqueness: 7-Iodopyrazolo[1,5-a]pyridine is unique due to its specific iodine substitution at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized materials and therapeutic agents.
Properties
IUPAC Name |
7-iodopyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZQILUQKLMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460950 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319432-22-9 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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